2-[4-Hydroxy-6-(hydroxymethyl)-2-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl)oxy-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sprengerinin C is a naturally occurring steroid glycoside compound. It is primarily isolated from the plant species Asparagus sprengeri Regel, which belongs to the Liliaceae family . This compound has garnered significant attention due to its potential therapeutic properties, particularly its anti-tumorigenic effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sprengerinin C involves complex organic reactions. One of the primary methods includes the glycosylation of spirost-5-en-3β-ol with specific sugar moieties. The reaction conditions typically involve the use of catalysts and protective groups to ensure the selective formation of the desired glycoside bonds .
Industrial Production Methods
Industrial production of Sprengerinin C is still in its nascent stages. The primary method involves the extraction and purification from natural sources, such as the rhizomes of Polygonatum sibiricum . Advanced biotechnological methods, including plant cell culture techniques, are being explored to enhance the yield and purity of Sprengerinin C.
Chemical Reactions Analysis
Types of Reactions
Sprengerinin C undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, often leading to the formation of new glycoside derivatives.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include various alkyl halides and acid chlorides.
Major Products Formed
The major products formed from these reactions include hydroxylated, reduced, and substituted derivatives of Sprengerinin C, each with unique chemical and biological properties .
Scientific Research Applications
Sprengerinin C has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying glycosylation reactions and the synthesis of steroid glycosides.
Biology: It is used to study the biological effects of steroid glycosides on cellular processes, including cell proliferation and apoptosis.
Medicine: It has shown potential as an anti-tumorigenic agent, particularly in the treatment of hepatocellular carcinoma. .
Mechanism of Action
Sprengerinin C exerts its effects through multiple molecular targets and pathways. It primarily inhibits the vascular endothelial growth factor receptor 2-dependent phosphoinositide 3-kinase/Akt/mTOR/matrix metalloproteinase and p38 MAPK/matrix metalloproteinase pathways. These pathways are crucial for tumor angiogenesis, and their inhibition leads to reduced tumor growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
Myricetin: A flavonoid with anti-tumorigenic properties.
Sorafenib: A kinase inhibitor used in cancer treatment.
Acetylcysteine: An antioxidant with various therapeutic applications.
Scutellarin: A flavonoid with anti-inflammatory and anti-cancer properties.
Uniqueness of Sprengerinin C
Sprengerinin C is unique due to its specific glycoside structure and its potent anti-tumorigenic effects. Unlike other similar compounds, it targets multiple pathways involved in tumor angiogenesis, making it a promising candidate for multi-targeted cancer therapy .
Properties
IUPAC Name |
2-[4-hydroxy-6-(hydroxymethyl)-2-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl)oxy-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H70O16/c1-19-8-13-44(54-17-19)20(2)30-28(60-44)15-26-24-7-6-22-14-23(9-11-42(22,4)25(24)10-12-43(26,30)5)56-41-38(59-40-35(51)33(49)31(47)21(3)55-40)36(52)37(29(16-45)57-41)58-39-34(50)32(48)27(46)18-53-39/h6,19-21,23-41,45-52H,7-18H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSOMTBUZSIVDQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(CO8)O)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)C)OC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H70O16 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
855.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.